N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine
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Overview
Description
N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine is a complex organophosphorus compound It is characterized by its unique structure, which includes both silyl and phosphoryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine typically involves multiple steps. The process begins with the preparation of the silyl and phosphoryl precursors, followed by their coupling under controlled conditions. Common reagents used in the synthesis include chlorinating agents and silylating agents. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs. Continuous flow reactors and automated synthesis systems can be employed to achieve consistent production at a larger scale .
Chemical Reactions Analysis
Types of Reactions
N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The phosphoryl group can participate in redox reactions.
Hydrolysis: The silyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the phosphorus atom .
Scientific Research Applications
N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine involves its interaction with specific molecular targets. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The silyl groups can also interact with biological membranes, affecting their properties .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionyl) hydrazide: Another organophosphorus compound with similar applications.
N-bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine: A closely related compound with slight structural variations.
Uniqueness
This compound is unique due to its combination of silyl and phosphoryl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications .
Properties
CAS No. |
82475-53-4 |
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Molecular Formula |
C36H46Cl2NO3PSi2 |
Molecular Weight |
698.8 g/mol |
IUPAC Name |
N-bis[[tert-butyl(diphenyl)silyl]oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C36H46Cl2NO3PSi2/c1-35(2,3)44(31-19-11-7-12-20-31,32-21-13-8-14-22-32)41-43(40,39(29-27-37)30-28-38)42-45(36(4,5)6,33-23-15-9-16-24-33)34-25-17-10-18-26-34/h7-26H,27-30H2,1-6H3 |
InChI Key |
SNYJACOBHHHYHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OP(=O)(N(CCCl)CCCl)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Origin of Product |
United States |
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